2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of pathways .
Result of Action
Indole derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 3-bromophenethylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler analog without the bromine and isoindole moieties.
3-Bromophenethylamine: Lacks the isoindole structure but contains the bromophenyl group.
Phthalimide: Contains the isoindole structure but lacks the bromophenyl group.
Uniqueness
2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the bromophenyl and isoindole moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(3-bromophenyl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-12-5-3-4-11(10-12)8-9-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVIMYZQMZQXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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